[(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine
Overview
Description
“(1-Benzyl-4-methylpiperidin-4-yl)methylamine” is a chemical compound with the CAS Number: 403513-93-9 . It has a molecular weight of 232.37 . This compound is also known by its IUPAC name, (1-benzyl-4-methyl-4-piperidinyl)-N-methylmethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24N2/c1-15(13-16-2)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7,16H,8-13H2,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a predicted density of 1.01±0.1 g/cm3 . The storage temperature should be at room temperature, and it should be kept in a dark place under an inert atmosphere . The pKa is predicted to be 10.30±0.20 .Scientific Research Applications
Antimicrobial Activity
The compound (1-Benzyl-4-methylpiperidin-4-yl)methylamine has been studied for its potential in antimicrobial activity. Molecular docking simulations of related piperazine derivatives have shown that hydrophobic interactions between the aromatic moieties of the ligand and lipophilic residues of the binding site can stabilize enzyme–inhibitor complexes, suggesting a mechanism by which these compounds could exert antibacterial effects .
Synthesis Methodology Improvement
There is ongoing research to develop simpler, more energy-efficient, and environmentally friendly processes for the synthesis of (1-Benzyl-4-methylpiperidin-4-yl)methylamine. Such improvements are crucial for making the production of this compound more financially viable and plant-friendly, which is essential for its broader application in scientific research .
Anticancer Activity
In cancer research, intermediates derived from (1-Benzyl-4-methylpiperidin-4-yl)methylamine have been synthesized and evaluated for their anticancer activity. The compound’s derivatives are being explored as part of new series of potential anticancer agents .
Pharmaceutical Process Development
The preparation methods for derivatives of (1-Benzyl-4-methylpiperidin-4-yl)methylamine are being optimized to be novel in design and extremely efficient. These advancements in pharmaceutical process development could lead to more effective drugs with this compound as a key intermediate .
Improved Preparation Processes
Research has also focused on improving the preparation processes for (1-Benzyl-4-methylpiperidin-4-yl)methylamine. The aim is to develop methods that are more efficient and yield higher-quality products, which is important for both research applications and potential therapeutic use .
Safety and Hazards
The compound is classified as an irritant, with hazard statements H315-H319-H335 . Precautionary statements include P261-P280a-P304+P340-P305+P351+P338-P405-P501a . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wear protective gloves/protective clothing/eye protection/face protection (P280a), and IF INHALED: Remove person to fresh air and keep comfortable for breathing (P304+P340), among others .
properties
IUPAC Name |
1-(1-benzyl-4-methylpiperidin-4-yl)-N-methylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-15(13-16-2)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7,16H,8-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRNYQOXAVOQHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CC2=CC=CC=C2)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Benzyl-4-methylpiperidin-4-yl)methyl](methyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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